molecular formula C14H12ClFN2O2 B1318048 N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide CAS No. 954271-66-0

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide

Cat. No.: B1318048
CAS No.: 954271-66-0
M. Wt: 294.71 g/mol
InChI Key: RPFJMTWFBCXJOL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 4-chlorophenol.

    Formation of Intermediate: The 4-chlorophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(4-chlorophenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(4-chlorophenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base (e.g., sodium carbonate) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-fluorophenyl)-2-(4-bromophenoxy)-acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(17)3-6-12(13)16/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFJMTWFBCXJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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